molecular formula C23H28N2O B2952334 N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide CAS No. 1396799-36-2

N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide

Cat. No.: B2952334
CAS No.: 1396799-36-2
M. Wt: 348.49
InChI Key: WHMAHRCIHQSQQT-UHFFFAOYSA-N
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Description

N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a diethylamino group attached to a but-2-yn-1-yl chain, which is further connected to a diphenylpropanamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)but-2-yn-1-yl bromide with 3,3-diphenylpropanamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can facilitate binding to these targets, modulating their activity and leading to various biological effects. The compound may also influence cellular pathways by altering the function of key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(diethylamino)but-2-yn-1-yl acetate
  • N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide
  • 4-(diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate

Uniqueness

N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(diethylamino)but-2-ynyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-3-25(4-2)18-12-11-17-24-23(26)19-22(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-10,13-16,22H,3-4,17-19H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMAHRCIHQSQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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